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Cat. No.: B13652634

Get Quote

Executive Summary
Charge carrier mobility (

) is the defining figure of merit for semiconductor transport, quantifying how quickly charge
carriers (electrons or holes) move through a material under an electric field. Accurate extraction
of

is notoriously prone to artifacts arising from contact resistance, trap states, and non-ideal
device physics.[1]

This guide moves beyond textbook definitions to provide a rigorous, field-proven protocol for

the two most common benchtop characterization techniques: Space Charge Limited Current

(SCLC) for vertical bulk transport and Field-Effect Transistor (FET) measurements for lateral

surface transport. It emphasizes self-validating experimental designs to ensure data integrity.

Method Selection: Matching Technique to Material
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Before assembling a setup, select the method that matches your material's resistivity and

device architecture.
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Core Protocol A: Space Charge Limited Current
(SCLC)[2][3][4]
SCLC is the gold standard for determining vertical mobility in low-mobility materials (like

organics and perovskites) where Hall effect signals are too weak.
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In a "single-carrier" device (e.g., Hole-Only Device), if the contacts are ohmic (injecting) and the

material is trap-free, the current is limited only by the space charge of the carriers themselves.

The mobility is extracted using the Mott-Gurney Law:

[2]

Experimental Setup
Required Hardware:

Source Measure Unit (SMU): Keithley 2400/2600 or Keysight B2900 series. (Must measure

pA range).

Probe Station: Dark box shielding is mandatory to prevent photo-generation of carriers.

Device Architecture:

Hole-Only Device (HOD): ITO / PEDOT:PSS / Active Layer / MoOx / Ag

Electron-Only Device (EOD): ITO / ZnO / Active Layer / Ca / Al

Measurement Workflow
Fabrication: Prepare at least 3 different thicknesses (e.g., 100 nm, 200 nm, 300 nm) of the

active layer. Crucial for validation.

Dark Current Sweep:

Sweep Voltage (

) from 0 V to 5–10 V.

Step size: 0.1 V.

Integration time: Medium/Long (PLC > 1) to reduce noise in low current regimes.

Data Visualization: Plot

vs.
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.

Analysis & Self-Validation (The "Trustworthiness"
Check)
Do not simply fit the

region. You must validate that the current is indeed space-charge limited.

Slope Check: On the log-log plot, identify the region where the slope

.[2]

: Ohmic region (dominated by background doping or short circuits).

: Trap-filling regime (SCLC is not valid here).

: SCLC region (Valid for extraction).[2]

Thickness Scaling (The Golden Rule):

According to Mott-Gurney,

.[1][2]

Plot

vs.

at a fixed voltage in the SCLC regime.

Pass Criteria: The slope must be approximately -3. If the slope is -1, the current is contact-

limited, and the extracted mobility is invalid.

Core Protocol B: Field-Effect Transistor (FET)
Mobility
FET mobility represents charge transport at the dielectric interface. It is prone to overestimation

due to contact resistance and non-linearities.
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The Principle
Mobility is extracted from the transconductance in the saturation regime (

):

Experimental Setup
Required Hardware:

Dual-Channel SMU: Channel 1 for Gate (

), Channel 2 for Drain (

).

Geometry: Bottom-Gate Bottom-Contact (BGBC) or Top-Gate Bottom-Contact (TGBC).

Note: Bottom-contact is preferred for lithographic precision of

and

.

Measurement Workflow
Transfer Characteristics:

Set

to a constant saturation voltage (e.g., -60 V for p-type).

Sweep

(e.g., +10 V to -60 V).

Measure

and Gate Leakage

.
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Output Characteristics:

Sweep

at multiple fixed

steps.

Purpose: Confirm clear saturation and check for contact resistance ("S-shape" at low

).

Analysis & Reliability Factor
Recent literature (Nature Materials, 2018) highlights that "kinks" in the

curve can lead to massive mobility overestimation.

Standard Extraction: Plot

vs.

. Fit the linear region to extract

.[3]

Reliability Factor (

): Calculate the reliability factor to quantify the deviation from ideal FET behavior.

Interpretation: An ideal device has

. If

, your extracted mobility is likely an artifact of the measurement range or non-idealities.

Visualizing the Workflow
The following diagrams illustrate the device structures and the logical decision tree for valid

mobility extraction.
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Device Architectures

Measurement & Logic

SCLC Device (Vertical)
Sandwich Structure
(ITO / Active / Metal)

Measure I-V Sweep
(Dark Box, SMU)

FET Device (Lateral)
Three-Terminal

(Gate / Dielectric / Active / S-D)

Decision: Check Slope (m)

For SCLC

Calculate Reliability Factor (r)

For FET

SCLC Regime (m ~ 2)
Extract using Mott-Gurney

Slope = 2

Trap Limited (m > 3)
Invalid for Mobility

Slope > 3

Ohmic (m ~ 1)
Conductivity only

Slope = 1

Valid Mobility
(r > 70%)

Overestimated
(r < 50%)

Click to download full resolution via product page

Figure 1: Decision tree for selecting device architecture and validating data integrity during

analysis.

Data Presentation & Troubleshooting
When reporting mobility, transparency is key. Use the following table format to present your

data, ensuring all variables are defined.

Reporting Table Template
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Parameter Value Unit Notes

Mobility (

)
Average of 5 devices

Method SCLC (Hole-Only) - Mott-Gurney fitting

Thickness (

)
150 nm

Verified by

Profilometer

Dielectric Const (

)
3.5 -

Assumed or

Measured

Slope (

)
2.1 - Log-Log plot slope

Reliability (

)
N/A % Only for FET

Common Artifacts & Solutions
Symptom Probable Cause Corrective Action

SCLC: Slope < 2
High background doping or

leakage paths.

Purify material; check for

pinholes; use smaller device

area.

SCLC: Slope = 1 (Ohmic)
Voltage range too low or

device shorted.

Increase voltage sweep range;

check film thickness.

FET: "S-shape" Output
High contact resistance

(Schottky barrier).

Improve electrode work

function matching (e.g., use

SAMs).

FET: Hysteresis Traps at dielectric interface.

Passivate dielectric (e.g., OTS

treatment); measure in

vacuum.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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